Methyl (12R)-12-hydroxyoctadecanoate
Description
Significance of Hydroxylated Fatty Acid Esters in Chemical Research
Hydroxylated fatty acid esters are a class of organic compounds that have garnered considerable attention in the scientific community due to their versatile chemical functionalities. The presence of both a hydroxyl (-OH) group and an ester (-COOR) group within the same molecule imparts a unique combination of properties, making them valuable intermediates in a wide range of chemical transformations. These bifunctional molecules can serve as building blocks for polymers, precursors for surfactants, and components in the synthesis of lubricants and cosmetics. mdpi.com
The position and stereochemistry of the hydroxyl group along the fatty acid chain play a crucial role in determining the physical and chemical characteristics of these esters. This structural nuance allows for the fine-tuning of properties such as melting point, solubility, and reactivity, opening avenues for the development of tailored materials with specific functionalities.
Overview of Renewable Resource-Based Chemical Synthesis
The chemical industry is undergoing a paradigm shift, moving away from its traditional reliance on fossil fuels towards more sustainable and renewable feedstocks. google.com This transition is driven by a confluence of factors, including environmental concerns, the volatility of petrochemical prices, and a growing consumer demand for eco-friendly products. Vegetable oils, such as castor oil, are a prime example of a renewable resource that can be transformed into a plethora of valuable chemicals. google.com
The synthesis of chemicals from renewable resources, often referred to as "green chemistry," emphasizes the use of environmentally benign processes, the reduction of waste, and the efficient utilization of raw materials. Biocatalysis, employing enzymes to carry out specific chemical transformations, is a cornerstone of this approach, offering high selectivity and mild reaction conditions. The production of Methyl (12R)-12-hydroxyoctadecanoate from castor oil serves as an exemplary case of renewable resource-based chemical synthesis, transforming a natural product into a valuable chemical entity with diverse industrial potential. google.com
Properties
IUPAC Name |
methyl (12R)-12-hydroxyoctadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOWEQKPMPWMQ-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCCCCCCCCCC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585177 | |
| Record name | Methyl (12R)-12-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6114-39-2 | |
| Record name | Methyl (12R)-12-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Stereochemical Aspects of Methyl 12r 12 Hydroxyoctadecanoate
Elucidation of (12R) Configuration and Stereoisomeric Forms
The absolute configuration at the chiral center of Methyl (12R)-12-hydroxyoctadecanoate is determined using the Cahn-Ingold-Prelog (CIP) priority rules. At the 12th carbon, the four attached groups are a hydroxyl group (-OH), a hydrogen atom (-H), a hexyl group (-C6H13), and a -(CH2)10COOCH3 group.
Based on the atomic numbers of the atoms directly attached to the chiral carbon, the priority is assigned as follows:
-OH (Oxygen, atomic number 8)
-(CH2)10COOCH3 (Carbon, atomic number 6, with further carbon attachments)
-C6H13 (Carbon, atomic number 6)
-H (Hydrogen, atomic number 1)
When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, thus assigning the "R" configuration (from the Latin rectus, meaning right).
Methyl 12-hydroxyoctadecanoate (B1258542) exists in two stereoisomeric forms, which are enantiomers:
This compound
Methyl (12S)-12-hydroxyoctadecanoate
These two molecules are non-superimposable mirror images of each other. A 1:1 mixture of these two enantiomers is known as a racemic mixture, denoted as methyl (±)-12-hydroxyoctadecanoate or methyl DL-12-hydroxyoctadecanoate.
Implications of Chirality in Synthetic Design and Applications
The chirality of this compound has significant implications for its synthesis and applications. The primary natural precursor for the synthesis of the (12R)-enantiomer is ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid), which constitutes about 90% of the fatty acids in castor oil. The (R) configuration is already present at the 12th carbon in ricinoleic acid.
The synthesis of enantiomerically pure this compound typically involves two key steps:
Esterification: The carboxylic acid group of ricinoleic acid is esterified with methanol (B129727).
Hydrogenation: The carbon-carbon double bond in the methyl ricinoleate (B1264116) is catalytically hydrogenated to yield the saturated this compound. This process retains the original stereochemistry at the 12th carbon.
The chirality of 12-hydroxyoctadecanoic acid and its derivatives is crucial for their application as organogelators. The enantiomerically pure forms, such as the (12R) isomer, are significantly more effective at forming self-assembled fibrillar networks that can immobilize organic solvents, forming gels, compared to the racemic mixture. nih.gov This property is vital in various industries, including lubricants, cosmetics, and plastics.
Table 2: Comparison of Properties of Stereoisomers (Qualitative)
| Property | This compound | Racemic Methyl 12-hydroxyoctadecanoate |
|---|---|---|
| Optical Activity | Optically active (dextrorotatory or levorotatory) | Optically inactive |
| Gelation Efficiency | High | Low to none |
| Crystal Packing | Chiral space group | Centrosymmetric space group |
| Biological Interactions | Potentially stereospecific | Non-specific or average of enantiomers |
Diastereomeric Considerations in Reaction Pathways
Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The formation of diastereomers becomes a consideration when a molecule contains two or more chiral centers. While this compound itself has only one stereocenter, it can be used as a chiral starting material in syntheses that introduce additional chiral centers.
For instance, if a chemical reaction were to introduce a new stereocenter at another position in the molecule, say at carbon 9, two diastereomers could be formed: (9R, 12R)- and (9S, 12R)-dihydroxyoctadecanoate methyl esters.
The stereochemical outcome of such reactions is influenced by several factors:
The nature of the reactant and catalyst: Chiral catalysts can be employed to favor the formation of one diastereomer over the other (diastereoselective synthesis).
The existing chiral center: The (12R) center can exert steric or electronic influence on the approaching reagent, favoring attack from one face of the molecule over the other, a phenomenon known as substrate-controlled diastereoselectivity.
Reaction conditions: Temperature, solvent, and pressure can all affect the ratio of diastereomers formed.
Controlling the formation of a specific diastereomer is crucial in the synthesis of complex molecules, such as pharmaceuticals and natural products, where only one diastereomer may exhibit the desired biological activity.
Synthetic Strategies and Methodologies for Methyl 12r 12 Hydroxyoctadecanoate and Its Precursors
Derivation from Natural Product Sources
The most common and economically viable route to Methyl (12R)-12-hydroxyoctadecanoate begins with precursors from the castor plant (Ricinus communis). The seed oil is a rich source of ricinoleic acid, an unsaturated hydroxy fatty acid that serves as the primary building block.
Ricinoleic acid, or (9Z,12R)-12-hydroxyoctadec-9-enoic acid, is the principal fatty acid in castor oil, constituting up to 90% of its composition. wikipedia.org The synthesis of this compound from isolated ricinoleic acid involves a two-step process: hydrogenation of the carbon-carbon double bond followed by esterification of the carboxylic acid group.
First, the ricinoleic acid is catalytically hydrogenated to yield 12-hydroxystearic acid (12-HSA). This process saturates the double bond between carbons 9 and 10. Subsequently, the 12-HSA is esterified with methanol (B129727), typically in the presence of an acid catalyst, to produce this compound.
A more direct industrial approach utilizes castor oil or hydrogenated castor oil (HCO) as the starting material, bypassing the initial isolation of ricinoleic acid.
One common pathway involves the direct hydrogenation of castor oil to produce hydrogenated castor oil, which is primarily composed of the triglyceride of 12-hydroxystearic acid. researchgate.net This triglyceride is then subjected to hydrolysis, often through saponification with an alkali, followed by acidification to yield 12-hydroxystearic acid. google.com The resulting 12-HSA is then esterified with methanol.
Alternatively, a two-step process starting with the transesterification of castor oil can be employed. researchgate.net In this method, castor oil is first transesterified with methanol to produce methyl ricinoleate (B1264116). oc-praktikum.de This reaction is typically catalyzed by a base, such as sodium methoxide (B1231860) or sodium hydroxide. jst.go.jp The resulting methyl ricinoleate is then hydrogenated to yield this compound. researchgate.netsciopen.com This hydrogenation step selectively saturates the double bond of the ricinoleate molecule without affecting the ester or hydroxyl groups. A study demonstrated the efficient and selective hydrogenation of methyl ricinoleate to methyl 12-hydroxystearate with a 97% yield using a diatomite-supported Cu/Ni bimetallic catalyst under 2 MPa H₂ pressure at 130°C for 4 hours. sciopen.com
| Starting Material | Key Intermediate | Final Step | Typical Reagents/Catalysts | Reference |
|---|---|---|---|---|
| Castor Oil | Hydrogenated Castor Oil (Triglyceride of 12-HSA) | Hydrolysis followed by Esterification | H₂, Metal Catalyst (for hydrogenation); Alkali, Acid (for hydrolysis); Methanol, Acid Catalyst (for esterification) | researchgate.netgoogle.com |
| Castor Oil | Methyl Ricinoleate | Hydrogenation | Methanol, Base Catalyst (for transesterification); H₂, Cu/Ni Bimetallic Catalyst (for hydrogenation) | researchgate.netjst.go.jpsciopen.com |
The final step in several synthetic routes is the esterification of 12-hydroxystearic acid with methanol. This reaction is typically catalyzed by an acid. For instance, 12-hydroxystearic acid can be dissolved in methanol, and a catalyst such as gaseous HCl is introduced. The reaction proceeds at a moderately elevated temperature, for example, 50°C for 2 hours. google.com Following the reaction, the excess methanol and catalyst are removed, and the product can be purified by crystallization. google.com In one documented procedure, this method yielded methyl 12-hydroxystearate with a purity of 98.2%. google.com
| Reactants | Catalyst | Temperature | Reaction Time | Product Purity | Reference |
|---|---|---|---|---|---|
| 12-Hydroxystearic Acid, Methanol | HCl gas | 50°C | 2 hours | 98.2% | google.com |
Enzymatic Synthesis and Biocatalysis
Enzymatic methods for the synthesis of this compound offer a greener alternative to traditional chemical routes, often proceeding under milder reaction conditions with high specificity. Lipases are the most commonly employed enzymes for this purpose.
Lipases can catalyze the transesterification of triglycerides with alcohols to produce fatty acid alkyl esters. In the context of this compound synthesis, lipases can be used to catalyze the methanolysis of hydrogenated castor oil (tri-(12-hydroxy stearoyl)-glycerol). researchgate.netscirp.org Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei (e.g., Lipozyme IM 20), are frequently used due to their stability and reusability. researchgate.netdss.go.th
The enzymatic reaction involves the stepwise replacement of the glycerol (B35011) backbone of the triglyceride with methanol, yielding methyl 12-hydroxystearate and glycerol as a byproduct. The use of organic solvents can modulate the activity and selectivity of the lipase (B570770). researchgate.net
The efficiency of lipase-catalyzed synthesis is influenced by several factors, including temperature, substrate molar ratio, and enzyme concentration.
Temperature: Lipases generally exhibit optimal activity within a specific temperature range, typically between 40°C and 60°C. mdpi.com For some lipases, such as that from Rhizomucor miehei, the maximal effectiveness is observed around 60-65°C. dss.go.th However, higher temperatures can lead to thermal denaturation and a decrease in enzyme activity. mdpi.com
Substrate Molar Ratio: The molar ratio of methanol to the oil or fatty acid substrate is a critical parameter. An excess of methanol is often used to drive the reaction towards product formation. nih.gov However, very high concentrations of methanol can lead to enzyme inhibition. xtbg.ac.cn The optimal methanol-to-oil molar ratio can vary depending on the specific lipase and reaction system. For instance, in the lipase-catalyzed production of biodiesel from waste frying oil, an optimal methanol to oil molar ratio of 25:1 was reported. xtbg.ac.cn
Enzyme Concentration: The reaction rate generally increases with a higher concentration of the lipase catalyst. However, beyond a certain point, the increase may become less significant. nih.gov For the esterification of 12-hydroxystearic acid, lipase concentrations of around 10% (w/w) have been shown to be effective. dss.go.th
| Parameter | Typical Range/Optimum | Effect | Reference |
|---|---|---|---|
| Temperature | 40 - 65°C | Affects reaction rate and enzyme stability. Higher temperatures can increase the rate but may lead to denaturation. | dss.go.thmdpi.com |
| Methanol:Oil Molar Ratio | Varies (e.g., 4:1 to 25:1) | Excess methanol can increase product yield, but very high concentrations can inhibit the enzyme. | nih.govxtbg.ac.cn |
| Enzyme Concentration | Up to 10% (w/w) | Higher concentration generally increases the reaction rate up to a certain point. | dss.go.th |
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, has emerged as a powerful strategy for producing chiral molecules like this compound. This approach leverages the high selectivity of enzymes, particularly lipases, to catalyze specific reactions under mild conditions, which is often difficult to achieve with conventional chemical methods. The synthesis of hydroxy fatty acid esters often begins with precursors like ricinoleic acid, which is the primary fatty acid in castor oil. nih.govnih.gov
Lipases are the most commonly employed enzymes for the esterification and transesterification of hydroxy fatty acids. wur.nlmdpi.com Immobilized lipases, such as those from Candida antarctica (often designated as CALB or Novozym 435), are particularly favored due to their stability, reusability, and high activity in non-aqueous media. mdpi.com The enzymatic process for producing this compound typically involves the direct esterification of 12-hydroxyoctadecanoic acid (12-hydroxystearic acid) with methanol. Alternatively, it can be produced via transesterification of triglycerides from hydrogenated castor oil.
The key advantage of using enzymes is their regioselectivity and enantioselectivity. For a precursor like ricinoleic acid, lipases can selectively catalyze esterification at the carboxyl group without affecting the hydroxyl group on the 12th carbon. mdpi.com This selectivity minimizes the formation of by-products, such as estolides (polyesters of hydroxy fatty acids), which can occur under harsher chemical catalysis conditions. wur.nl Research has shown that reaction parameters such as the choice of solvent, temperature, and substrate molar ratio significantly influence reaction efficiency and product yield. For instance, using a solvent like 2-methyl-2-butanol (B152257) can improve the solubility of sugar-based substrates in related enzymatic esterifications, leading to higher yields. researchgate.net
| Enzyme | Precursor Substrate | Acyl Donor/Reagent | Key Findings |
| Immobilized Candida antarctica Lipase (CAL) | Oligo-ricinoleic acid | 10-Undecenoic acid | Successful covalent attachment of undecenoic acid to the hydroxyl terminus of the oligomer. mdpi.com |
| Lipozyme TL IM | Castor Oil | Hydroxylamine | Optimized conditions yielded high conversion to ricinoleyl hydroxamic acid, a derivative. nih.gov |
| Various Lipases | Hydroxy fatty acids | ε-caprolactone | Co-polymerization to yield polyester (B1180765) co-oligomers in organic solvents. wur.nl |
| Cytochrome P450 (CYP153A) | Dodecanoic acid | - | Whole-cell biotransformation produced 12-hydroxydodecanoic acid (a shorter chain analogue). mdpi.com |
Novel Catalytic Systems in Synthesis
Recent advancements in catalysis have introduced novel systems that offer significant improvements in the synthesis of fatty acid methyl esters (FAMEs), including this compound. These systems focus on enhancing reaction rates, improving catalyst separation and reusability, and utilizing more environmentally benign materials.
Application of Heterogeneous Catalysts (e.g., hydrotalcite)
Heterogeneous catalysts provide a sustainable alternative to traditional homogeneous catalysts (like sulfuric acid or potassium hydroxide) used in esterification and transesterification reactions. mdpi.comscite.ai Solid catalysts are easily separated from the reaction mixture by simple filtration, which simplifies product purification, reduces corrosive waste, and allows for catalyst recycling. mdpi.commdpi.com
Hydrotalcites, or layered double hydroxides (LDHs), have garnered attention as effective solid base catalysts for FAME production. mdpi.com These materials, typically composed of magnesium and aluminum hydroxides, possess tunable basic sites and a layered structure. Upon calcination, they form mixed metal oxides with high surface areas and enhanced basicity, which are active in transesterification. mdpi.com
Studies have shown that modifying hydrotalcites with alkali metals, such as potassium, can further enhance their catalytic activity. mdpi.com The performance of these catalysts is influenced by several factors, including the Mg/Al ratio, calcination temperature, and reaction conditions such as methanol-to-oil molar ratio and temperature. However, a key challenge with hydrotalcites is their microporous structure, which can limit the diffusion of bulky triglyceride molecules to the active sites. mdpi.com Research is ongoing to develop hydrotalcite-based catalysts with hierarchical pore structures to overcome these mass transport limitations.
| Catalyst | Feedstock | Optimal Conditions | Max. Yield/Conversion |
| K+ modified MgAl-Hydrotalcite | Oil for Biodiesel | Not specified | High catalytic activity and reusability reported. mdpi.com |
| NaNO3/SiAl (20 mmolNa·g⁻¹ support) | Rapeseed Oil | 9:1 Methanol/oil ratio, 5% w/w catalyst, 65°C | >99% w/w FAME content. researchgate.net |
| Mg-Al Hydrotalcite | Jatropha Curcas Oil | 12:1 Ethanol/oil ratio, 4 wt.% catalyst, 6 h | Not specified, mechanism studied. researchgate.net |
Nano-Catalytic Systems in Fatty Acid Esterification
Nano-catalytic systems represent a frontier in catalyst development for fatty acid esterification, offering exceptionally high surface-area-to-volume ratios and unique electronic properties that can lead to superior catalytic performance. These catalysts can be designed for high activity and selectivity under mild reaction conditions.
One innovative approach involves the development of nanomagnetic solid acid catalysts. nih.gov For instance, a catalyst synthesized from empty fruit bunches, doped with nickel and manganese oxides, and subsequently sulfonated, demonstrated high efficiency in the esterification of palm fatty acid distillate. A key advantage of such magnetic catalysts is their facile separation from the reaction medium using an external magnet, allowing for multiple reuse cycles without significant loss of activity. nih.gov
Another area of development is in nanocomposites, such as calcium oxide supported on crystalline nanocellulose (CaO/CNC). mdpi.com This green nanocatalyst has proven effective for producing FAMEs from waste cooking oil. The nanostructured support provides a large surface area for the active catalytic sites, enhancing the interaction between the catalyst, oil, and methanol. mdpi.com Research in this field focuses on optimizing parameters like catalyst loading, methanol-to-oil ratio, and temperature to maximize FAME yield while ensuring the stability and long-term reusability of the nanocatalyst.
| Nano-Catalyst | Feedstock | Optimal Conditions | Max. Yield/Conversion | Reusability |
| Nanomagnetic Ni/Mn/Na2SiO3 | Palm Fatty Acid Distillate (PFAD) | 16:1 Methanol/PFAD ratio, 60°C, 3h | 96% conversion. nih.gov | Recycled 6 times. nih.gov |
| CaO/Crystalline Nanocellulose (CNC) | Waste Cooking Oil | 20:1 Methanol/oil ratio, 3 wt.% catalyst, 60°C, 90 min | 84% yield. mdpi.com | Effective for 5 cycles. mdpi.com |
Chemical Transformations and Derivative Synthesis of Methyl 12r 12 Hydroxyoctadecanoate
Functional Group Modifications
The presence of a hydroxyl group on the C12 position of the octadecanoate chain provides a reactive site for numerous functional group modifications. These transformations are pivotal in altering the molecule's physical and chemical properties, paving the way for a broad spectrum of applications.
Epoxidation and Subsequent Ring-Opening Reactions
While Methyl (12R)-12-hydroxyoctadecanoate itself is saturated, its unsaturated precursor, methyl ricinoleate (B1264116) (methyl (9Z,12R)-12-hydroxyoctadec-9-enoate), is a readily available starting material for epoxidation. The double bond at the C9-C10 position can be efficiently converted to an epoxide ring, yielding methyl (9,10)-epoxy-12-hydroxyoctadecanoate. This epoxidation is a critical step, as the strained oxirane ring serves as an excellent electrophile for subsequent nucleophilic ring-opening reactions.
The epoxidation of methyl ricinoleate can be achieved using various reagents, with peroxy acids such as peracetic acid or performic acid being commonly employed, often generated in situ from hydrogen peroxide and the corresponding carboxylic acid. The reaction conditions can be optimized to achieve high yields of the desired epoxide. For instance, epoxidized castor oil, which is rich in ricinoleic acid triglycerides, can be transesterified to produce epoxy methyl ricinoleate in high yield (91%).
The resulting methyl (9,10)-epoxy-12-hydroxyoctadecanoate is a versatile intermediate for the synthesis of a range of functionalized derivatives through regioselective and stereoselective ring-opening reactions. The attack of a nucleophile can occur at either C9 or C10 of the epoxide ring, and the regioselectivity is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.
Under acidic conditions, the reaction often proceeds via a carbocation-like transition state, with the nucleophile attacking the more substituted carbon. In contrast, under basic or neutral conditions, the reaction follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. This allows for the introduction of various functional groups, leading to a diverse array of derivatives. For example, the ring-opening of epoxidized fatty esters with amines or thiols yields β-amino alcohols or β-hydroxysulfides, respectively. The reaction with methanol (B129727), catalyzed by a solid acid catalyst like Amberlyst 15, leads to the formation of methoxylated derivatives.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Methyl (9,10)-epoxy-12-hydroxyoctadecanoate
| Nucleophile | Product(s) | Reaction Conditions | Reference |
| Methanol (CH₃OH) | Methyl 9-hydroxy-10-methoxyoctadecanoate and Methyl 10-hydroxy-9-methoxyoctadecanoate | Amberlyst 15, 105 °C | google.com |
| Imidazole | Methyl 9-hydroxy-10-(1H-imidazol-1-yl)octadecanoate and isomer | Not specified | researchgate.net |
| 4-amino-1,2,4-triazole | Methyl 9-(4'-amino-1',2',4'-triazole)-10,12-dihydroxy octadecanoate | Reflux in dichloromethane (B109758) |
Note: The table is illustrative and specific yields and diastereoselectivities would be dependent on the precise reaction conditions.
Azidation and Conversion to Azido (B1232118) Hydroxy Compounds
The conversion of the hydroxyl group in this compound to an azide (B81097) functionality introduces a versatile chemical handle for further transformations, such as click chemistry or reduction to an amine. A common method to achieve this is through a two-step process involving the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an azide salt.
One established method for this transformation is the Mitsunobu reaction. In this reaction, the alcohol is treated with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an azide source like diphenylphosphoryl azide (DPPA) or sodium azide (NaN₃). This reaction typically proceeds with inversion of stereochemistry at the carbon center bearing the hydroxyl group.
Alternatively, the hydroxyl group can be first converted to a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the desired azido compound, also with inversion of configuration.
Another pathway to azido hydroxy compounds starts from the epoxidized derivative of the unsaturated precursor, methyl ricinoleate. The ring-opening of methyl (9,10)-epoxy-12-hydroxyoctadecanoate with an azide nucleophile, such as sodium azide in the presence of a Lewis acid or a proton source, can lead to the formation of an azido alcohol. This reaction typically results in the formation of two regioisomers, with the azide group at either the C9 or C10 position and a hydroxyl group at the adjacent carbon. The regioselectivity of this ring-opening is dependent on the reaction conditions.
Halogenation and Derivatives
The hydroxyl group of this compound can be replaced by a halogen atom (F, Cl, Br, I) to produce the corresponding halo-derivatives. These halogenated fatty acid esters are valuable intermediates for the synthesis of other derivatives through nucleophilic substitution or organometallic reactions.
Various reagents can be employed for this transformation, with the choice of reagent depending on the desired halogen. For the synthesis of the chloro-derivative, reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective. The reaction with thionyl chloride, often carried out in the presence of a small amount of a base like pyridine, proceeds with inversion of stereochemistry.
For the preparation of bromo-derivatives, phosphorus tribromide (PBr₃) is a common choice. Similar to thionyl chloride, this reaction also typically results in an inversion of the stereocenter. Iodo-derivatives can be synthesized from the corresponding chloro- or bromo-derivatives via the Finkelstein reaction, which involves treatment with sodium iodide in acetone. Alternatively, the direct conversion of the alcohol to the iodide can be achieved using a combination of triphenylphosphine, iodine, and imidazole.
The introduction of a halogen can also be achieved starting from the unsaturated precursor, methyl ricinoleate, through the formation of a halohydrin. The reaction of the double bond with a halogen (e.g., Br₂ or Cl₂) in the presence of water leads to the addition of a halogen and a hydroxyl group across the double bond, forming a mixture of regioisomeric halohydrins.
Synthesis of Nitrogen-Containing Heterocycles
The functional groups present in this compound and its derivatives serve as valuable synthons for the construction of various nitrogen-containing heterocyclic rings. These structures are of significant interest in medicinal and materials chemistry.
Preparation of Enantiomerically Pure Aziridine (B145994) Derivatives
Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable synthetic intermediates due to their ring strain, which facilitates ring-opening reactions with a variety of nucleophiles. The synthesis of enantiomerically pure aziridines is a significant area of research.
The synthesis of Methyl (9R,10S,12R)-9,10-epimino-12-hydroxyoctadecanoate, an aziridine derivative of a saturated fatty acid ester, can be envisioned to start from an unsaturated precursor, namely methyl ricinoleate. The key step is the diastereoselective aziridination of the C9-C10 double bond.
One common approach for aziridination involves the reaction of the alkene with a nitrene source. For a diastereoselective transformation, a chiral nitrene precursor or a chiral catalyst is required. The stereochemistry of the resulting aziridine is influenced by the geometry of the double bond and the nature of the aziridinating agent.
For instance, the reaction of methyl ricinoleate with a reagent like a chiral N-aminoquinazolinone derivative in the presence of an activating agent can lead to the diastereoselective formation of the aziridine ring. The (9R,10S) stereochemistry of the aziridine ring would arise from the syn-addition of the nitrene to the Z-configured double bond of methyl ricinoleate. The existing (12R) stereocenter in the starting material can influence the facial selectivity of the nitrene addition, potentially leading to a mixture of diastereomers. The separation of these diastereomers can be achieved through chromatographic techniques.
An alternative strategy involves the conversion of the double bond into a diol, followed by a multi-step sequence to form the aziridine. For example, diastereoselective dihydroxylation of the double bond of methyl ricinoleate would yield a diol. This diol can then be converted into a cyclic sulfate (B86663) or a dimesylate, which upon reaction with an amine source, can undergo a double nucleophilic substitution to form the aziridine ring. The stereochemical outcome of this sequence would depend on the stereochemistry of the dihydroxylation step and the subsequent ring-closure reactions.
Table 2: Potential Synthetic Routes to Methyl (9R,10S,12R)-9,10-epimino-12-hydroxyoctadecanoate
| Starting Material | Key Transformation | Reagents | Expected Stereochemistry |
| Methyl ricinoleate | Diastereoselective aziridination | Chiral nitrene source | (9R,10S,12R) and (9S,10R,12R) |
| Methyl ricinoleate | Dihydroxylation, mesylation, amination | OsO₄, NMO; MsCl, Py; NH₃ | Dependent on dihydroxylation stereochemistry |
Note: This table outlines plausible synthetic strategies. The actual outcome and stereoselectivity would require experimental verification.
N-Substitution of Aziridine Derivatives
The synthesis of N-substituted aziridine derivatives from long-chain fatty esters can be effectively achieved through the aziridination of an unsaturated precursor, such as methyl ricinoleate (methyl (9Z, 12R)-12-hydroxyoctadec-9-enoate). A common method involves a copper-catalyzed reaction between the olefin and an aminating agent.
One established protocol utilizes [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrogen source and copper(II) acetylacetonate (B107027) (Cu(acac)₂) as the catalyst. thieme-connect.com The reaction proceeds by adding PhI=NTs to a solution of the fatty acid methyl ester and a catalytic amount of Cu(acac)₂ in an anhydrous solvent like acetonitrile (B52724) at room temperature. thieme-connect.com This method has been successfully applied to methyl oleate (B1233923) and linoleate, yielding the corresponding N-tosylaziridines. thieme-connect.comthieme-connect.com The aziridination of methyl oleate preferentially forms the cis-isomer, indicating a stereoselective process that maintains the original geometry of the double bond. thieme-connect.com
The reaction mechanism involves the catalytic transfer of a nitrene group ('=NTs') to the double bond of the fatty acid chain. This transformation results in the formation of a stable, three-membered heterocyclic ring containing the nitrogen atom.
Table 1: Representative Aziridination of Unsaturated Fatty Acid Methyl Esters
| Substrate | Product | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl Oleate | Methyl cis-8-(3-octyl-1-tosylaziridin-2-yl)octanoate | Cu(acac)₂ | >90 (cis) | thieme-connect.com |
Formation of Beta-Amino Alcohols
Beta-amino alcohols are valuable synthetic intermediates. A primary route to their synthesis from fatty acid derivatives involves the ring-opening of an epoxide precursor. This two-step process begins with the epoxidation of an unsaturated fatty ester, followed by nucleophilic attack by an amine.
First, an unsaturated precursor like methyl ricinoleate is converted to its corresponding epoxide, for example, methyl 9,10-epoxy-12-hydroxyoctadecanoate. This epoxidation is typically carried out using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA).
The subsequent step is the regioselective ring-opening of the epoxide with an amine. This reaction can be catalyzed by a Lewis acid, such as zinc(II) perchlorate (B79767) hexahydrate, often under solvent-free conditions. A wide range of amines, including aliphatic, cyclic, and aromatic amines, can be used as nucleophiles. The reaction of methyl 9,10-epoxy octadecanoate with various amines has been shown to produce a mixture of isomeric β-amino alcohols, resulting from the amine attacking either of the two epoxide carbons.
Pyrrole (B145914) Derivative Synthesis
The synthesis of pyrrole derivatives from this compound can be envisioned through the Paal-Knorr synthesis. This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To apply this to the target molecule, one of its derivatives must first be converted into one of these two key intermediates.
Pathway 1: Conversion to a Long-Chain Primary Amine this compound can be transformed into a long-chain primary amine through a sequence of reactions. The ester could be reduced to the corresponding diol, followed by conversion of one or both hydroxyl groups to a suitable leaving group (e.g., tosylate or halide) and subsequent displacement with an azide, which is then reduced to the amine. This resulting fatty amine can then react with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, under acidic or thermal conditions to yield an N-substituted pyrrole. The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring. This method has been demonstrated for the synthesis of various N-alkyl pyrroles from fatty amines. researchgate.net
Pathway 2: Conversion to a 1,4-Dicarbonyl Derivative Alternatively, the fatty acid chain itself could be modified to incorporate a 1,4-dicarbonyl moiety. This would require a more complex, multi-step synthesis involving selective oxidation and carbon-carbon bond-forming reactions. Once formed, this long-chain 1,4-dicarbonyl compound could react with a primary amine (e.g., aniline (B41778) or methylamine) to generate a pyrrole with the fatty acid-derived tail attached to a carbon atom of the pyrrole ring.
Generation of Beta-Hydroxy 1,2,3-Triazole Hybrids
The generation of β-hydroxy 1,2,3-triazole hybrids from derivatives of this compound is readily achievable using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This approach offers high yields and regioselectivity, exclusively producing 1,4-disubstituted triazoles.
Route via Azide Derivative: A highly relevant precursor, methyl ricinoleate, can be converted into (Z)-methyl-12-azidooctadec-9-enoate. This is typically achieved by first converting the C12-hydroxyl group into a good leaving group (e.g., by mesylation) and then displacing it with sodium azide (NaN₃). This azido-fatty ester serves as the key building block for the triazole synthesis. niscpr.res.intechnion.ac.il
The azido derivative is then reacted with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. This reaction joins the fatty acid backbone to a wide variety of molecular fragments, depending on the alkyne used, to create a library of novel 1,2,3-triazole hybrids. niscpr.res.inniscpr.res.in
Route via Epoxide Derivative: An alternative one-pot, three-component synthesis starts from an epoxide derivative. rsc.orgresearchgate.net An epoxide, such as methyl 9,10-epoxy-12-hydroxyoctadecanoate, reacts in situ with sodium azide to form a β-azido alcohol intermediate. Without isolation, this intermediate then undergoes a Cu(I)-catalyzed click reaction with a terminal alkyne. This process efficiently generates a β-hydroxy 1,2,3-triazole in a single step, incorporating both a hydroxyl group and a triazole ring onto the fatty acid chain. rsc.org
Table 2: Synthesis of Ricinoleic Acid-Based 1,2,3-Triazoles via CuAAC
| Azide Precursor | Alkyne Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| (Z)-methyl-12-azidooctadec-9-enoate | Propargyl esters of N-Boc-L-amino acids | CuI / DIPEA | Amino acid-triazole-lipid conjugate | niscpr.res.inresearchgate.net |
| In situ generated β-azido alcohol from epoxide | Phenylacetylene | Cu(I) | β-hydroxy-1,2,3-triazole | researchgate.net |
Oxygen-Containing Cyclic Derivatives
Macrolactonization of Hydroxyoctadecenoic Acid Derivatives
The intramolecular esterification of the corresponding hydroxy acid, (12R)-12-hydroxyoctadecanoic acid, leads to the formation of a macrocyclic lactone, a class of compounds valued in the fragrance and pharmaceutical industries. This process, known as macrolactonization, involves the cyclization of the seco-acid by forming an ester linkage between the terminal carboxyl group and the C12-hydroxyl group.
Given the distance between the reacting groups, high-dilution conditions are typically employed to favor the intramolecular reaction over intermolecular polymerization. Several classical methods can be applied to effect this transformation.
One such method involves the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.govcapes.gov.br This approach has been successfully used for the macrolactonization of ricinoleic acid, yielding the corresponding macrolactone in good yields. nih.gov Another efficient reagent for this transformation is di-tert-butyl pyrocarbonate (Boc₂O), which also promotes lactonization. tandfonline.com These methods activate the carboxylic acid, making it more susceptible to nucleophilic attack by the distal hydroxyl group, leading to ring closure.
Synthesis of Epoxy-Hydroxy and Methoxy-Hydroxy Esters
Epoxy-Hydroxy Esters: The synthesis of epoxy-hydroxy esters from this compound requires an unsaturated precursor, namely methyl ricinoleate. The double bond in methyl ricinoleate can be selectively epoxidized while preserving the hydroxyl group. The standard method for this transformation is the Prilezhaev reaction, which employs a peroxy acid. researchgate.net
Reacting methyl ricinoleate with a reagent like meta-chloroperbenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane results in the formation of methyl cis-9,10-epoxy-12-hydroxyoctadecanoate. researchgate.net The reaction is generally stereospecific, with the geometry of the original double bond being retained in the resulting epoxide ring. Other epoxidation systems, such as hydrogen peroxide in the presence of formic acid, are also widely used for epoxidizing fatty acid methyl esters and can be applied here. nih.gov
Methoxy-Hydroxy Esters: The synthesis of a methoxy-hydroxy ester involves the methylation of the hydroxyl group of this compound. This conversion of the secondary alcohol to a methyl ether can be achieved under standard ether synthesis conditions, most commonly the Williamson ether synthesis.
The procedure involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, followed by nucleophilic substitution with a methylating agent. A typical protocol would involve treating the hydroxy ester with a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of methyl iodide (CH₃I). This reaction would yield Methyl (12R)-12-methoxyoctadecanoate. Care must be taken to avoid saponification of the methyl ester group, making anhydrous, non-nucleophilic bases preferable.
Conjugation and Functionalization
The hydroxyl group at the C-12 position of this compound serves as a reactive site for various chemical transformations, enabling the synthesis of novel derivatives with tailored properties. Conjugation and functionalization reactions at this site are key strategies for creating value-added molecules for diverse applications, including lipophilic antioxidants and specialized surfactants.
Preparation of Ricinoleate-Based Lipoconjugates of Phenolic Acids
The synthesis of lipoconjugates by attaching phenolic acids to a lipid backbone, such as methyl 12-hydroxyoctadecanoate (B1258542), is a strategy to create potent lipophilic antioxidants. These compounds combine the radical scavenging properties of phenolic acids with the lipid solubility of the fatty acid ester, making them effective in preventing lipid peroxidation in food and biological systems.
One established method for this conjugation is the Mitsunobu reaction. nih.gov Research has demonstrated the synthesis of novel lipoconjugates using methyl 12-hydroxyoctadecanoate (the saturated analogue of methyl ricinoleate) and phenolic moieties like ferulic acid and vanillic acid. nih.govresearchgate.net The Mitsunobu methodology facilitates the etherification between the secondary hydroxyl group of the fatty acid ester and the phenolic hydroxyl group under mild conditions. nih.gov
The synthesized compounds have been evaluated for their antioxidant activity using various in vitro assays, such as the DPPH radical scavenging assay and studies on the autoxidation of linoleic acid. nih.govresearchgate.net Results indicate that these lipoconjugates exhibit good antiradical activity, suggesting their potential application as potent antioxidants for combating oxidative stress. nih.gov Furthermore, these derivatives have shown promising antifungal activity against various fungal strains. nih.govresearchgate.net
| Lipid Moiety | Phenolic Acid Moiety | Synthesis Methodology | Resulting Compound Class | Potential Application |
|---|---|---|---|---|
| Methyl 12-hydroxyoctadecanoate | Ferulic Acid | Mitsunobu Reaction | Phenolic Lipoconjugate | Lipophilic Antioxidant, Antifungal Agent |
| Methyl 12-hydroxyoctadecanoate | Vanillic Acid | Mitsunobu Reaction | Phenolic Lipoconjugate | Lipophilic Antioxidant, Antifungal Agent |
Sulfation of Alkyl 12-Hydroxystearates for Surfactant Development
The modification of methyl 12-hydroxyoctadecanoate to produce surfactants is an area of significant interest, leveraging its renewable origin from castor oil. researchgate.net Anionic surfactants are a major class of detergents, characterized by a lipophilic tail and a hydrophilic head, often containing a sulfate or sulfonate group. enviro.wiki The structure of methyl 12-hydroxyoctadecanoate provides a platform for creating surfactants with unique properties.
A notable approach is the synthesis of double-headed dianionic surfactants through sulfosuccination. researchgate.net This process involves a two-step reaction:
Malenization: The secondary hydroxyl group of methyl 12-hydroxyoctadecanoate reacts with maleic anhydride. This step forms a maleic monoester.
Sulfonation: The double bond in the newly introduced maleic moiety is sulfonated, typically using sodium bisulfite. This step creates a sulfosuccinate (B1259242).
The resulting molecule possesses two anionic functionalities—a carboxylate group and a sulfosuccinate group—in its hydrophilic head region, attached to the lipophilic stearate (B1226849) tail. researchgate.net Researchers have optimized reaction conditions to maximize the yield of these sulfosuccinates. researchgate.net The synthesized surfactants are then evaluated for their surface-active properties, such as their ability to reduce surface tension, their foaming stability, and their tolerance to calcium ions (water hardness). researchgate.net
| Reaction Step | Reagents | Intermediate/Product | Key Functional Group | Optimized Yield |
|---|---|---|---|---|
| Malenization | Methyl 12-hydroxyoctadecanoate, Maleic Anhydride | Maleic Monoester | Ester, Carboxylic Acid | 78.91% |
| Sulfonation | Maleic Monoester, Sodium Bisulfite | Dianionic Sulfosuccinate Surfactant | Carboxylate, Sulfosuccinate |
Advanced Analytical Techniques for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
Key signals in the ¹H NMR spectrum include a distinct multiplet around 3.58 ppm, which is characteristic of the proton attached to the carbon bearing the hydroxyl group (H-12). The methyl ester protons (-OCH₃) resonate as a sharp singlet at approximately 3.67 ppm. The protons on the carbon adjacent to the carbonyl group (H-2) typically appear as a triplet around 2.30 ppm. The terminal methyl group (H-18) protons are observed as a triplet at about 0.88 ppm. The numerous methylene (B1212753) (-CH₂-) protons along the fatty acid chain overlap in a complex multiplet region, generally between 1.25 and 1.63 ppm.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₃ | 3.67 | s | N/A |
| H-12 | 3.58 | m | - |
| H-2 | 2.30 | t | 7.5 |
| H-3 | 1.63 | m | - |
| -(CH₂)n- | 1.25-1.45 | m | - |
| H-18 | 0.88 | t | 6.8 |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Methyl (12R)-12-hydroxyoctadecanoate gives a distinct signal.
The carbonyl carbon of the ester group (C-1) is the most deshielded, appearing at approximately 174.3 ppm. The carbon atom attached to the hydroxyl group (C-12) resonates around 72.1 ppm. The methyl carbon of the ester group (-OCH₃) is found at about 51.4 ppm. The carbons of the long aliphatic chain appear in the range of 22.7 to 37.4 ppm, with the terminal methyl carbon (C-18) resonating at approximately 14.1 ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 174.3 |
| C-12 | 72.1 |
| -OCH₃ | 51.4 |
| C-11, C-13 | 37.4 |
| C-2 | 34.1 |
| C-10, C-14 | 25.6 |
| C-3 | 24.9 |
| -(CH₂)n- | 22.7-31.9 |
| C-18 | 14.1 |
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in the molecule.
HH-COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a COSY spectrum would show correlations between adjacent protons. For instance, the proton at C-12 would show cross-peaks with the protons on the adjacent carbons, C-11 and C-13. Similarly, the protons at C-2 would show a correlation with the protons at C-3, and so on along the aliphatic chain. This helps to confirm the sequence of the carbon chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. In a long-chain molecule like this compound, NOESY can help to understand the preferred conformations in solution. For example, protons on different parts of the alkyl chain that fold back on each other might show NOE cross-peaks.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. The molecular ion peak ([M]⁺) for this compound at m/z 314 is often weak or absent.
The fragmentation is typically initiated by cleavage of the C-C bonds. A significant fragmentation pathway involves cleavage alpha to the hydroxyl group. This can lead to the formation of characteristic ions. For instance, cleavage between C-11 and C-12 would yield fragments containing the hydroxyl group, while cleavage between C-12 and C-13 would produce other characteristic ions. Another common fragmentation is the McLafferty rearrangement, which can occur in the ester portion of the molecule.
| m/z | Proposed Fragment Ion |
|---|---|
| 197 | [CH₃OCO(CH₂)₁₀]⁺ |
| 115 | [CH(OH)(CH₂)₅CH₃]⁺ |
| 87 | [CH₃OCOCH₂CH₂]⁺ |
| 55 | [C₄H₇]⁺ |
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. For this compound, the protonated molecule is observed at an m/z of approximately 315.2894.
Tandem mass spectrometry (MS/MS) of the protonated molecule can be used to induce fragmentation and obtain structural information. Common fragmentation pathways in ESI-MS/MS of hydroxylated fatty acid esters include the neutral loss of water (H₂O) from the protonated molecule, as well as the loss of methanol (B129727) (CH₃OH). Cleavage of the carbon chain, particularly around the hydroxyl group, also provides diagnostic fragment ions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 315.2894 | 297.2788 | H₂O |
| 315.2894 | 283.2631 | CH₃OH |
| 315.2894 | 265.2526 | H₂O + CH₃OH |
| 315.2894 | 247.2420 | - |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a hydroxy fatty acid ester like this compound, direct analysis can be challenging due to the polarity of the hydroxyl group. Therefore, derivatization is a critical preparatory step to increase the compound's volatility and thermal stability. gcms.czmarinelipids.ca The most common method involves converting the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.caresearchgate.net
Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are detected, producing a mass spectrum that serves as a molecular fingerprint.
The fragmentation pattern is crucial for structural confirmation. For the TMS derivative of methyl 12-hydroxyoctadecanoate (B1258542), the mass spectrum is characterized by specific cleavage patterns, particularly α-cleavage at the carbon atom bearing the -OTMS group. This cleavage results in diagnostic ions that confirm the position of the original hydroxyl group at C-12. marinelipids.canih.gov
Key Fragmentation Data for TMS-Derivatized Methyl 12-hydroxyoctadecanoate:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure / Origin | Significance |
|---|---|---|
| [M-15]⁺ | Loss of a methyl group (•CH₃) from a TMS group | Confirms the presence of a TMS derivative. |
| 299 | Cleavage between C12-C13: [CH₃(CH₂)₅CH(OTMS)]⁺ | Diagnostic fragment indicating the position of the hydroxyl group from the terminal end. |
| 215 | Cleavage between C11-C12: [CH(OTMS)(CH₂)₁₀COOCH₃]⁺ | Diagnostic fragment indicating the position of the hydroxyl group from the ester end. |
| 73 | [(CH₃)₃Si]⁺ | Characteristic ion for TMS derivatives. |
Vibrational Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. acs.orgresearchgate.net
The presence of a hydroxyl group is confirmed by a broad absorption band in the region of 3600-3200 cm⁻¹. The ester functional group is identified by a very strong and sharp carbonyl (C=O) stretching band around 1740 cm⁻¹, along with C-O stretching bands in the fingerprint region. orgchemboulder.comlibretexts.org The long aliphatic chain gives rise to strong C-H stretching bands just below 3000 cm⁻¹. researchgate.net
Characteristic FTIR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2925 and ~2855 | C-H asymmetric and symmetric stretch | Alkyl chain (-CH₂, -CH₃) |
| ~1740 (strong, sharp) | C=O stretch | Ester (-COOCH₃) |
| ~1465 | C-H bend (scissoring) | Alkyl chain (-CH₂) |
| ~1250-1170 | C-O stretch | Ester (-C-O) |
X-ray Diffraction for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. When applied to a powdered sample of this compound, the XRD pattern can reveal whether the material is crystalline or amorphous.
If the compound is crystalline, it will produce a unique diffraction pattern with sharp peaks at specific diffraction angles (2θ). These peaks correspond to the constructive interference of X-rays scattered by the ordered planes of atoms within the crystal lattice. The long spacings in the diffraction data for long-chain esters are a function of the number of carbon atoms and the packing mode of the molecules. nih.gov For similar long-chain fatty acids and their derivatives, crystalline structures often exhibit characteristic peaks in their powder diffraction patterns. researchgate.net
Conversely, if the material is amorphous, it will not produce sharp peaks but rather one or more broad halos, indicating a lack of long-range atomic order. researchgate.net
Hypothetical X-ray Diffraction Data for a Crystalline Long-Chain Ester:
| Diffraction Angle (2θ) | Relative Intensity | Corresponding Crystal Plane (Miller Indices) |
|---|---|---|
| ~21.5° | Strong | (110) |
| ~24.2° | Medium | (200) |
Chromatographic Methods
Gas chromatography, utilizing a flame ionization detector (GC-FID), is a standard method for assessing the purity of fatty acid methyl esters (FAMEs). gcms.czscioninstruments.comsciopen.com A sample of this compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. gcms.cz Components separate based on their volatility and affinity for the stationary phase, with more volatile, less retained compounds eluting first.
The chemical purity is determined by integrating the area of all peaks in the resulting chromatogram. The purity of the target compound is expressed as the percentage of its peak area relative to the total peak area. Commercial standards of methyl 12-hydroxystearate are often certified with a purity of ≥99% as determined by GC. sigmaaldrich.com
Since this compound possesses only one stereocenter, the concept of diastereomers (stereoisomers that are not mirror images) is not applicable unless impurities with multiple stereocenters are present from a specific synthetic route. Therefore, GC analysis on a standard achiral column primarily serves to quantify chemical purity.
To determine the enantiomeric purity of this compound, a specialized form of gas chromatography known as chiral separation GC is required. researchgate.net This technique uses a chiral stationary phase (CSP) that can differentiate between the two enantiomers (R and S forms) of a chiral molecule. gcms.cz
The most common CSPs for this purpose are based on derivatized cyclodextrins. gcms.czicm.edu.pl The chiral cavities of the cyclodextrin (B1172386) molecules interact differently with the (R) and (S) enantiomers, leading to a difference in retention time. The (12R) and (12S)-hydroxyoctadecanoate methyl esters will therefore elute from the column as two separate, resolved peaks.
The enantiomeric excess (e.e.), a measure of enantiomeric purity, is calculated from the integrated areas of the two enantiomer peaks. This analysis is essential to confirm the stereochemical integrity of the (12R) isomer. researchgate.net
Illustrative Chiral GC Separation Data:
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| This compound | 25.4 | 99.5 |
| Methyl (12S)-12-hydroxyoctadecanoate | 26.1 | 0.5 |
Enantiomeric Excess (e.e.) = |(%R - %S) / (%R + %S)| x 100 = |(99.5 - 0.5) / (99.5 + 0.5)| x 100 = 99.0%
Mechanistic Investigations of Chemical Reactions Involving Methyl 12r 12 Hydroxyoctadecanoate
Stereoselective Opening of Epoxide Rings
The transformation of Methyl (12R)-12-hydroxyoctadecanoate derivatives via epoxide intermediates is a powerful strategy for introducing new functional groups with stereochemical control. The process typically begins with the epoxidation of an unsaturated precursor, followed by the stereoselective ring-opening of the resulting oxirane.
Epoxidation: The most common precursor, methyl ricinoleate (B1264116), which features a cis-double bond at the C9-C10 position, can be selectively epoxidized. Conditions have been developed for the specific epoxidation of this double bond, yielding the homoallylic epoxyalcohol, methyl (Z)-9,10-oxido-12-hydroxyoctadecanoate. researchgate.net This reaction creates a strained three-membered ring that is primed for subsequent nucleophilic attack. The formation of the epoxide can also be achieved through the elimination of halohydrins. nih.gov
Ring-Opening Mechanism: Epoxides are highly valuable synthetic intermediates due to the ring strain and polarized carbon-oxygen bonds that allow them to undergo regioselective and stereoselective ring-opening reactions. nih.govrsc.org The ring-opening generally proceeds through a nucleophilic addition mechanism (SN2), which results in the inversion of stereochemistry at the attacked carbon center. nih.govmdpi.com This characteristic is fundamental to achieving stereoselectivity, as the attack of a nucleophile leads to the formation of 1,2-difunctionalized products with a specific trans stereochemistry. nih.gov
The regioselectivity of the ring-opening can often be controlled by the reaction conditions. nih.gov Under acidic conditions, the nucleophile tends to attack the more substituted carbon atom, whereas under basic or neutral conditions, the attack typically occurs at the less sterically hindered carbon atom. nih.gov This control allows for the synthesis of specific isomers from a single epoxide precursor.
| Feature | Description |
| Starting Material | Typically an unsaturated derivative, e.g., Methyl (9Z,12R)-12-hydroxyoctadec-9-enoate (Methyl Ricinoleate). researchgate.net |
| Epoxidation | Selective oxidation of the C=C double bond to form an oxirane ring. researchgate.net |
| Ring-Opening | Nucleophilic attack on one of the epoxide carbons. nih.govrsc.org |
| Stereochemistry | Proceeds with inversion of configuration at the site of attack (SN2 mechanism), leading to trans-products. nih.govmdpi.com |
| Regioselectivity | Can be influenced by acidic vs. basic/neutral conditions. nih.gov |
Reaction Mechanisms in Nitrogen Heterocycle Formation
While direct conversion of this compound into nitrogen heterocycles is not extensively documented, its functional groups provide entry points for synthetic pathways leading to these important structures. The formation of nitrogen-containing rings would involve the strategic introduction of nitrogen functionalities and subsequent cyclization reactions.
Functional Group Manipulation: The hydroxyl group at C-12 and the methyl ester at C-1 can be converted into nitrogen-containing groups such as amines, amides, or azides. For instance, the alcohol can be converted to an azide (B81097), which can then participate in cycloadditions or be reduced to an amine for cyclization.
Plausible Mechanistic Pathways:
Ring-Closing Metathesis (RCM): A powerful method for forming cyclic compounds, RCM has been used extensively in the synthesis of heteroaromatic compounds. nih.gov Derivatives of methyl ricinoleate have been successfully used in RCM reactions to form oxygen-containing heterocycles. researchgate.net A similar strategy could be employed for nitrogen heterocycles. This would involve functionalizing the molecule to create a diene containing a nitrogen atom within the chain, which would then undergo intramolecular cyclization catalyzed by a transition metal alkylidene complex (e.g., a Grubbs catalyst).
Intramolecular Cyclization: After converting the hydroxyl group to an amine (or another nitrogen nucleophile), intramolecular cyclization with the ester group (or an activated derivative) could lead to the formation of lactams, a common nitrogen heterocycle.
Transition-Metal-Catalyzed C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. Rhodium-catalyzed C-H activation has been used to alkylate and arylate various nitrogen heterocycles. core.ac.uknih.gov A potential, though challenging, pathway could involve the intramolecular C-H amination of the alkyl chain after introducing a suitable nitrogen-containing group (e.g., an azide or a protected amine).
| Heterocycle Type | Potential Precursor Modification | Plausible Cyclization Mechanism |
| Lactam | Conversion of C-12 -OH to an amine; activation of C-1 ester. | Intramolecular nucleophilic acyl substitution. |
| Pyrrolidine/Piperidine | Functionalization to create a nitrogen-containing diene. | Ring-Closing Metathesis (RCM). researchgate.net |
| Fused Heterocycles | Introduction of multiple nitrogen functionalities. | Cascade reactions or multi-step cyclizations. scholaris.ca |
Radical Addition Reactions in Synthetic Pathways
Radical addition reactions are a fundamental class of reactions in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions involve the attack of a radical species on a π-system, such as a carbon-carbon or carbon-heteroatom double bond. nih.gov
Mechanistic Principles: The regioselectivity and reactivity in radical additions are governed by a balance of factors, including orbital interactions and Pauli repulsion. nih.gov Computational studies on the addition of a methyl radical (H₃C•) to various H₂C=X double bonds (where X is a group 14, 15, or 16 element) have elucidated clear periodic trends. nih.govresearchgate.netchemrxiv.org For instance, the activation barriers for radical addition to the carbon atom of the double bond decrease as X moves from group 14 to 16, while the barriers for addition to the X atom increase. nih.gov Generally, radical attack is favored at the X atom, except for C=C, C=N, and C=O bonds, where attack at the carbon atom is preferred. nih.govresearchgate.net
Application to this compound Derivatives: For the saturated parent compound, radical reactions are less common. However, synthetic pathways can generate derivatives that are suitable substrates for radical additions.
Addition to Olefinic Derivatives: Dehydration of the C-12 hydroxyl group can generate an internal alkene. A radical species could then add across this newly formed C=C double bond. The addition would likely favor the more substituted carbon center thermodynamically, but kinetic factors could influence the outcome. researchgate.net
Addition to Carbonyl Group: The ester carbonyl (C=O) at the C-1 position could theoretically be a site for radical addition. Mechanistic studies indicate that for C=O bonds, radical attack at the carbon atom is favored both kinetically and thermodynamically over attack at the oxygen atom. researchgate.net
| Substrate (H₂C=X) | Preferred Site of Radical Attack | Activation Barrier Trend (Attack @ C) | Reaction Energy Trend |
| X = CH₂ (Tetrel) | Carbon nih.govresearchgate.net | High | Favorable |
| X = NH (Pnictogen) | Carbon nih.govresearchgate.net | Medium | Less Favorable (across period) |
| X = O (Chalcogen) | Carbon nih.govresearchgate.net | Low | Less Favorable (across period) |
| X = Si, Ge (Tetrel) | X (Heteroatom) | N/A | More Favorable (down group) |
| X = P, As (Pnictogen) | X (Heteroatom) | N/A | More Favorable (down group) |
| X = S, Se (Chalcogen) | X (Heteroatom) | N/A | More Favorable (down group) |
Cross-Metathesis Reactions for Olefinic Derivatives
Olefin metathesis is a versatile and powerful catalytic reaction that allows for the rearrangement of carbon-carbon double bonds. nih.gov Cross-metathesis (CM), an intermolecular variant, is particularly useful for creating new, functionalized olefins from two different alkene partners. nih.govorganic-chemistry.org Olefinic derivatives of this compound, especially its natural precursor methyl ricinoleate, are excellent substrates for this transformation. researchgate.netias.ac.in
Reaction Mechanism: The widely accepted Chauvin mechanism describes the process. ias.ac.in It involves a formal [2+2] cycloaddition between the olefin substrate and a transition-metal alkylidene complex (the catalyst, e.g., a Grubbs' catalyst). This forms a four-membered metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition (cycloreversion) to release a new olefin and a new metal alkylidene. This new catalyst species then reacts with the second olefin partner, eventually releasing the final cross-coupled product and regenerating the active catalyst to continue the cycle. ias.ac.inillinois.edu The reaction is typically driven forward by the release of a volatile byproduct, such as ethylene (B1197577) gas. illinois.edu
Synthetic Applications: Cross-metathesis of methyl ricinoleate and its derivatives has been investigated as a green and atom-economical strategy to produce high-value molecules. researchgate.netias.ac.in For example, ethenolysis (cross-metathesis with ethylene) can be used to produce shorter-chain fatty acids and α-olefins, which are valuable precursors for polymers and other fine chemicals. researchgate.netresearchgate.net The reaction's success and selectivity depend on the nature of the olefin partners and the choice of catalyst. illinois.edu
| Reaction Type | Olefin Partner(s) | Catalyst Example | Product Type(s) |
| Ethenolysis | Methyl Ricinoleate Derivative + Ethylene | Grubbs' Catalyst researchgate.netresearchgate.net | Shorter-chain esters, α-olefins |
| Homodimerization | Two molecules of Methyl Ricinoleate Derivative | Grubbs' Catalyst illinois.edu | C34 dicarboxylic acid diester |
| Functionalization | Methyl Ricinoleate Derivative + Functionalized Olefin | Grubbs' Second Generation nih.gov | Dimerized products with new functional groups |
Research in Material Science Applications of Methyl 12r 12 Hydroxyoctadecanoate and Its Derivatives
Applications in Coating Formulations (e.g., photocuring coatings)
Methyl (12R)-12-hydroxyoctadecanoate, a derivative of the saturated fatty acid 12-hydroxystearic acid, represents a valuable renewable resource for the synthesis of high-performance polymers used in coating formulations. Its inherent hydroxyl functionality provides a reactive site for chemical modification, enabling its incorporation into various polymer backbones, particularly polyurethanes. These bio-based coatings are gaining significant attention as sustainable alternatives to petroleum-derived materials.
One of the most promising applications for derivatives of this compound is in the formulation of photocuring, or ultraviolet (UV) curable, coatings. UV-curable coatings offer several advantages over traditional thermal curing systems, including rapid curing times at ambient temperatures, low energy consumption, and the absence of volatile organic compounds (VOCs). The development of bio-based UV-curable coatings is a significant step towards more environmentally friendly industrial processes. european-coatings.com
The conversion of this compound into a form suitable for UV curing typically involves its transformation into a polyurethane acrylate (B77674) (PUA) oligomer. This is achieved by reacting the hydroxyl group of the fatty acid ester with a diisocyanate, followed by end-capping with a hydroxy-functional acrylate monomer, such as 2-hydroxyethyl acrylate (HEA). The resulting PUA oligomer possesses terminal acrylate groups that can undergo rapid polymerization upon exposure to UV radiation in the presence of a photoinitiator.
Research in this area often draws parallels from studies on castor oil-based polyurethane acrylates, as castor oil is a rich source of ricinoleic acid, a structurally similar unsaturated hydroxy fatty acid. These studies provide valuable insights into the potential performance of coatings derived from this compound.
Detailed research findings have demonstrated that the incorporation of fatty acid-based polyols into polyurethane acrylate coatings can significantly enhance their performance characteristics. For instance, the long aliphatic chain of the fatty acid contributes to the flexibility and impact resistance of the cured coating, while the urethane (B1682113) linkages provide toughness, abrasion resistance, and good adhesion to various substrates.
Furthermore, the development of waterborne UV-curable polyurethane acrylate coatings from bio-based polyols is a significant advancement. These systems use water as the primary solvent, further reducing the environmental impact. Research has shown that incorporating multi-functional castor oil triacrylate into a waterborne polyurethane acrylate emulsion leads to coatings with improved thermal stability, mechanical properties, and hydrophobicity. mdpi.com
The following interactive data table summarizes the performance of various bio-based polyurethane acrylate coatings, providing an indication of the potential properties that could be achieved with derivatives of this compound.
| Coating Formulation | Glass Transition Temperature (Tg) | Tensile Strength | Pencil Hardness | Flexibility | Water Contact Angle |
|---|---|---|---|---|---|
| Castor Oil-Based Polyurethane Acrylate (COPUA) | 60.3 °C european-coatings.com | 9.87 MPa european-coatings.com | - | Excellent european-coatings.com | - |
| COPUA with HEMA diluent | - | - | Excellent european-coatings.com | Excellent european-coatings.com | - |
| COPUA with TPGDA diluent | - | - | Excellent european-coatings.com | Excellent european-coatings.com | - |
| Waterborne PUA with 0% MACOG | 20.3 °C mdpi.com | - | - | - | 73.85° mdpi.com |
| Waterborne PUA with increased MACOG content | 46.6 °C mdpi.com | - | - | - | 90.57° mdpi.com |
| Castor oil-based UV-curable hybrid coating | 67.0–77.8 °C researchgate.net | up to 16.6 MPa researchgate.net | 3H–5H researchgate.net | 2 mm researchgate.net | 90.8–105.9° researchgate.net |
Role in Biochemical and Environmental Studies Non Human Contexts
Biochemical Transformations by Microorganisms
Microorganisms are capable of transforming fatty acids and their derivatives through various metabolic pathways, such as β-oxidation. The parent acid of Methyl (12R)-12-hydroxyoctadecanoate, 12-hydroxyoctadecanoic acid, has been shown to undergo bioconversion by bacterial species. For instance, stationary-phase cells of Corynebacterium and Bacillus lentus can convert 12-hydroxystearic acid into several smaller compounds, including 5-n-hexyl-tetrahydrofuran-2-acetic acid, 6-hydroxydodecanoic acid, and γ-decanolactone researchgate.net. This demonstrates the potential for microbial systems to modify the structure of C18 hydroxy fatty acids.
Yeasts, particularly oleaginous species, are well-regarded for their robust lipid metabolism and have been engineered for the production of various fatty acid-derived molecules.
Yarrowia lipolytica : This yeast is known for its ability to accumulate lipids and grow on hydrophobic substrates dtu.dk. Its metabolic pathways, especially β-oxidation, have been extensively engineered for the production of compounds like methyl ketones dtu.dknih.govnrel.gov. The native high flux towards fatty acid biosynthesis makes Y. lipolytica a promising platform for the bioconversion of functionalized fatty acids like this compound dtu.dk. Metabolic engineering strategies in this yeast, such as overexpressing desaturase enzymes or acetyl-CoA carboxylase, have successfully increased lipid production, indicating a high capacity for processing fatty acid derivatives nih.gov.
Candida species : Various Candida species are also proficient in transforming fatty acid esters. For example, wild-type Candida tropicalis has demonstrated the ability to convert methyl laurate (the methyl ester of a C12 fatty acid) into dodecanedioic acid (DDDA), a valuable dicarboxylic acid researchgate.net. This conversion highlights the enzymatic machinery present in Candida for processing fatty acid methyl esters, suggesting its potential for similar transformations of longer-chain hydroxy fatty esters like this compound.
The table below summarizes the findings of a bioconversion study using Candida tropicalis with methyl laurate, illustrating the potential outputs of such microbial processes.
Bioconversion of Methyl Laurate by Candida tropicalis
| Initial Substrate Concentration (g/L) | Cell Yield (g cells/g substrate) | DDDA Yield (g product/g substrate) |
|---|---|---|
| 5 | 0.48 | 0.20 |
| 10 | 0.45 | 0.11 |
| 15 | Not specified | 0.08 |
Microbial and enzymatic transformation of fatty acids can yield valuable fine chemicals and precursors for polymer synthesis nih.gov. The bioconversion of 12-hydroxyoctadecanoic acid by Bacillus lentus yields products like 4-hydroxydecanoic acid and γ-decanolactone, the latter being a significant flavor and fragrance compound researchgate.net.
Furthermore, derivatives of this compound are directly utilized as monomers for biopolymer synthesis. In one study, Methyl 12-hydroxystearate was used alongside 12-hydroxydodecanoic acid in a polycondensation reaction to create a biodegradable and chemically recyclable copolymer nih.gov. This process, catalyzed by a lipase (B570770), demonstrates a direct pathway from the fatty acid ester to a functional bioplastic, highlighting its role as a bio-based polymer precursor nih.gov. The development of such bio-based materials is driven by the need for sustainable alternatives to petroleum-derived products nih.gov.
Enzymatic Actions within Biological Systems
Enzymes, particularly lipases, play a crucial role in the synthesis and modification of fatty acid esters in biological models.
Lipases are widely used as biocatalysts for their ability to mediate reactions under mild and environmentally benign conditions. The immobilized lipase from Candida antarctica (Novozym 435) has been effectively used to synthesize high molecular weight copolymers from Methyl 12-hydroxystearate and 12-hydroxydodecanoic acid nih.gov. This enzymatic polycondensation yields poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)], a novel elastomer with properties dependent on the monomer ratio nih.gov.
The incorporation of the 12-hydroxystearate monomer into the polymer chain alters its physical properties significantly. While the homopolymer of 12-hydroxydodecanoate is a crystalline material, copolymerization with 12-hydroxystearate reduces crystallinity and melting temperature, leading to the formation of a viscous, elastic material nih.gov.
Properties of Poly(12HD-co-12HS) Copolymers
| 12-HS Content (mol%) | Melting Temperature (Tm) | Crystallization Temperature (Tc) | Physical State at Room Temp. |
|---|---|---|---|
| 0 (Poly(12HD)) | 87.6 °C | 64.0 °C | Crystalline Solid |
| 36 | Not specified | Not specified | Elastic Solid |
| >60 | Not applicable | Not applicable | Viscous Liquid |
Stable isotope-labeled lipids are invaluable tools in lipidomics for elucidating metabolic pathways and studying the biophysical properties of cell membranes nih.govcaymanchem.com. Deuterium labeling, in particular, is used in solid-state ²H NMR spectroscopy to analyze the conformational order and dynamics of lipids within bilayers nih.gov.
While direct studies involving deuterated this compound were not found, the methodology for site-specific deuterium labeling of other lipids, such as sphingolipids, is well-established. For instance, deuterium labels have been inserted into the sphingoid backbone of sphingosine and sphingomyelin to probe the lipid-water interfacial region of membranes nih.gov. These labeled compounds serve as probes for ²H NMR analysis and as internal standards for mass spectrometry, allowing for precise quantification and structural analysis in complex biological samples nih.govcaymanchem.com. The synthesis of such labeled molecules often involves specific chemical reactions like sodium borodeuteride reduction to install deuterium at precise locations nih.gov. A deuterated version of this compound could similarly be synthesized and used as a tracer or probe to study fatty acid uptake, metabolism, and incorporation into complex lipids in various biological systems.
Environmental Bioremediation and Cycling
In environmental science, this compound serves as a reference standard in studies related to nutrient cycling. It has been used in research investigating the role of root exudate components from the aquatic plant duckweed in stimulating nitrogen removal in its rhizosphere sigmaaldrich.com. This application is important for understanding and improving wastewater treatment processes and managing ecosystem health sigmaaldrich.com.
Furthermore, the polymers synthesized from its parent acid, 12-hydroxystearic acid, are designed to be biodegradable nih.gov. The excellent biodegradability of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] in activated sludge highlights the potential for materials derived from this compound to be environmentally benign, breaking down after their intended use and reducing plastic pollution nih.gov.
Potential for Enhancing Nitrogen Cycling in Aquatic Systems
This compound has been identified as a compound of interest in studies related to the enhancement of nitrogen cycling in aquatic environments. Research has highlighted its potential application in wastewater treatment and the management of aquatic ecosystems. sigmaaldrich.com A notable study investigated the role of various root exudate components from the aquatic plant duckweed in stimulating nitrogen removal. In this research, Methyl 12-hydroxyoctadecanoate (B1258542) was utilized as a reference standard to understand its effects on the nitrogen cycle. sigmaaldrich.com
The stimulation of nitrogen removal processes, such as denitrification, is crucial for mitigating eutrophication in water bodies. The presence of specific organic carbon sources can significantly influence the activity of denitrifying bacteria. The investigation into compounds like this compound is part of a broader effort to identify effective and environmentally benign carbon sources to support microbial nitrogen transformation.
Table 1: Research Context for this compound in Nitrogen Cycling
| Research Focus | Application Context | Role of this compound | Reference Study |
| Stimulation of nitrogen removal | Rhizosphere of aquatic duckweed | Used as a standard to evaluate enhancement of nitrogen cycling | Lu et al., 2014 sigmaaldrich.com |
| Ecosystem management | Wastewater treatment | Potential environmental application | Lu et al., 2014 sigmaaldrich.com |
Evaluation of Environmental Degradation Pathways
The environmental fate and degradation pathways of this compound are critical for assessing its environmental impact. As a fatty acid methyl ester, it is generally considered to be biodegradable. royalcastor.net The European Chemicals Agency (ECHA) has compiled information on its environmental fate, which includes data on biodegradation in water, sediment, and soil. europa.eu
Screening tests on biodegradation in water are a key component of this evaluation. europa.eu The general principle for compounds of this type is that the length of the carbon chain can influence the rate of biodegradation. For instance, studies on other methyl esters have shown that longer carbon chains may require a longer period for microbial degradation. ukm.my The degradation of this compound is expected to proceed via hydrolysis of the ester bond to form 12-hydroxyoctadecanoic acid and methanol (B129727), followed by the subsequent breakdown of the fatty acid chain through beta-oxidation.
Table 2: Environmental Fate and Degradation Endpoints for Methyl 12-hydroxyoctadecanoate
| Environmental Compartment | Degradation Endpoint | Key Considerations |
| Water | Biodegradation screening tests | Evaluation of the rate and extent of degradation by aquatic microorganisms. europa.eu |
| Water and Sediment | Simulation tests | Assessment of degradation under conditions that mimic natural aquatic environments. europa.eu |
| Soil | Biodegradation studies | Determination of persistence and transformation in terrestrial ecosystems. europa.eu |
| General | Mode of degradation | Primarily through biological processes initiated by microbial enzymes. europa.eu |
Further research into the specific microorganisms and enzymatic processes involved in the breakdown of this compound will provide a more detailed understanding of its environmental persistence and potential for bioaccumulation.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications for Structure and Reactivity
There are no published studies that specifically apply Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of Methyl (12R)-12-hydroxyoctadecanoate. Such studies would typically involve optimizing the molecular geometry to determine the most stable three-dimensional arrangement of atoms. Furthermore, DFT calculations could provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. Reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity index, which could be derived from DFT, have not been computationally determined for this specific compound.
Theoretical Modeling of Reaction Pathways and Energetics
Detailed theoretical modeling of reaction pathways involving this compound is not documented in the scientific literature. Computational chemistry methods could be employed to investigate the mechanisms of reactions this compound might undergo, such as esterification, oxidation, or dehydration. This would involve mapping the potential energy surface to identify transition states and intermediates, and calculating the activation energies and reaction enthalpies to predict the feasibility and kinetics of these transformations. However, no such theoretical investigations have been reported.
Conformational Analysis and Intermolecular Interactions
A systematic conformational analysis of this compound using computational methods has not been published. Due to the flexibility of its long aliphatic chain, this molecule can adopt numerous conformations. A comprehensive conformational search would be necessary to identify the low-energy conformers and understand their relative populations. Additionally, the study of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, through computational modeling would be essential to understand its physical properties and behavior in condensed phases. This area of research remains unexplored for this compound.
Prediction of Spectroscopic Properties
While experimental spectroscopic data for this compound likely exist for its characterization, there are no available studies on the ab initio prediction of its spectroscopic properties. Computational methods, particularly DFT, are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. Comparing such predicted spectra with experimental data is a valuable method for structural confirmation and detailed spectral assignment. For this compound, this computational work has not been undertaken or reported.
Future Research Directions for Methyl 12r 12 Hydroxyoctadecanoate
Exploration of Novel Synthetic Pathways
The pursuit of more sustainable and efficient methods for producing enantiomerically pure Methyl (12R)-12-hydroxyoctadecanoate is a primary focus of ongoing research. Current methodologies, while effective, often present limitations that newer strategies aim to overcome.
Biocatalytic Approaches:
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical synthesis. Key areas of exploration include:
Fatty Acid Hydratases: These enzymes catalyze the direct addition of water to the double bond of oleic acid, a readily available feedstock. Research is focused on identifying and engineering fatty acid hydratases that exhibit high regioselectivity for the C12 position and, crucially, stereoselectivity for the (R)-enantiomer. This approach could provide a direct and atom-economical route to the precursor, (12R)-12-hydroxyoctadecanoic acid.
Cytochrome P450 Monooxygenases: P450 enzymes are known for their ability to hydroxylate a wide range of substrates, including fatty acids. Future work will involve the discovery and protein engineering of P450s to achieve highly specific hydroxylation of stearic acid or its derivatives at the C12 position with the desired (R)-stereochemistry. Overcoming the challenges of cofactor dependency and enzyme stability will be critical for industrial viability. rsc.org
Kinetic Resolution: Enzymatic kinetic resolution of racemic 12-hydroxystearic acid or its methyl ester is another promising strategy. gsartor.org Lipases are often employed to selectively acylate one enantiomer, allowing for the separation of the (R) and (S) forms. gsartor.org Research in this area is directed at discovering lipases with high enantioselectivity (E-value) and optimizing reaction conditions to achieve high yields and enantiomeric excess of the desired (12R)-isomer. gsartor.org
Chemo-catalytic Strategies:
While biocatalysis is attractive, chemo-catalytic methods continue to evolve, offering potential advantages in terms of scalability and process robustness. Future research directions include the development of novel homogeneous and heterogeneous catalysts that can facilitate the stereoselective hydroxylation of oleic or stearic acid derivatives under mild conditions.
Design and Synthesis of Advanced Functional Derivatives
The hydroxyl and ester moieties of this compound serve as versatile handles for the synthesis of a wide array of functional derivatives with tailored properties.
Table 1: Potential Functional Derivatives and Their Applications
| Derivative Class | Synthetic Approach | Potential Applications |
| Amino Derivatives | Conversion of the hydroxyl group to an amine via reductive amination or other synthetic routes. | Building blocks for polyamides (nylons), surfactants, and antimicrobial agents. |
| Acrylate (B77674)/Methacrylate Esters | Esterification of the hydroxyl group with acrylic or methacrylic acid. | Monomers for the synthesis of specialty polymers and coatings with tunable properties. |
| Glycosides | Glycosylation of the hydroxyl group with various sugar moieties. | Bio-compatible surfactants, emulsifiers, and potential applications in cosmetics and drug delivery. |
| Estolides | Intermolecular esterification between the hydroxyl and carboxylic acid groups of multiple molecules. | High-performance biolubricants, plasticizers, and cosmetic emollients. |
Future research will focus on developing efficient and selective synthetic methodologies to access these and other novel derivatives. A key aspect will be the investigation of how the introduction of different functional groups influences the physicochemical properties of the parent molecule, such as its melting point, viscosity, and surface activity.
Expansion of Sustainable Material Applications
The bio-based origin and inherent functionality of this compound make it an attractive building block for a new generation of sustainable materials.
Bio-based Polymers:
Polyesters: The bifunctional nature of the parent acid, 12-hydroxyoctadecanoic acid, allows it to act as an AB-type monomer for the synthesis of polyesters through self-condensation. Research is underway to control the molecular weight and properties of these polyesters for applications ranging from thermoplastic elastomers to biodegradable plastics.
Polyamides: As mentioned, amino derivatives of this compound can serve as monomers for the synthesis of specialty polyamides, offering a bio-based alternative to petroleum-derived nylons.
Biolubricants and Greases:
This compound and its derivatives, particularly estolides, exhibit promising properties for use as high-performance lubricants. mdpi.com Their high oxidative stability and biodegradability make them environmentally friendly alternatives to conventional mineral oil-based lubricants. castor-international.nl Future work will involve the formulation and performance testing of these bio-lubricants in various applications, including automotive and industrial settings. castor-international.nlroyalcastor.net
Table 2: Properties of Lubricants Containing Methyl 12-hydroxyoctadecanoate (B1258542)
| Property | Value | Significance |
| Oxidative Stability | High | Longer lubricant life and reduced degradation. castor-international.nl |
| Bleeding | Low | Improved grease performance and stability. castor-international.nl |
| Dropping Point | Higher (in greases) | Suitable for high-temperature applications. castor-international.nl |
Deeper Mechanistic Understanding of Enzymatic and Chemical Processes
A fundamental understanding of the reaction mechanisms governing the synthesis and modification of this compound is crucial for the rational design of more efficient catalysts and processes.
Enzymatic Mechanisms:
Fatty Acid Hydratases: Elucidating the three-dimensional structure of fatty acid hydratases and their active sites will provide insights into the factors that control regioselectivity and stereoselectivity. mdpi.com This knowledge will guide protein engineering efforts to create bespoke enzymes for the targeted synthesis of (12R)-12-hydroxyoctadecanoic acid. mdpi.com
P450 Hydroxylases: Understanding the mechanism of C-H bond activation and oxygen insertion by P450 enzymes is a key area of research. wikipedia.org Mechanistic studies will help in predicting the regioselectivity of hydroxylation and in designing mutants with altered or improved catalytic activity towards stearic acid. wikipedia.org
Chemical Mechanisms and Kinetics:
Esterification: Detailed kinetic studies of the lipase-catalyzed esterification of 12-hydroxystearic acid will aid in optimizing reactor design and reaction conditions for the production of the methyl ester. Understanding substrate inhibition and the effect of mass transfer limitations is essential for developing robust and scalable processes.
Catalytic Hydroxylation: For chemo-catalytic approaches, in-depth mechanistic studies are needed to understand the nature of the active catalytic species and the reaction pathways involved in stereoselective hydroxylation. This will enable the development of more efficient and selective catalysts.
By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile and sustainable platform chemical, paving the way for a new generation of bio-based products and materials.
Q & A
Q. What experimental designs are optimal for studying the degradation products of this compound under oxidative stress?
Q. How can systematic reviews and meta-analyses be structured to evaluate the compound’s role in lipid metabolism across diverse experimental models?
- Methodological Answer : Follow PRISMA guidelines to aggregate data from in vitro (e.g., hepatocyte assays) and in vivo (rodent) studies. Subgroup analyses should stratify by dose, exposure duration, and model system. Tools like RevMan assess heterogeneity (I² statistic) and publication bias .
Q. What interdisciplinary approaches integrate chemical synthesis, environmental toxicology, and epidemiology to study population-level exposure?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
